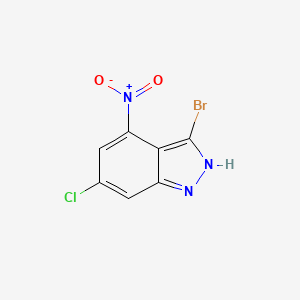

3-Bromo-6-chloro-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTZZHGVKDVBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646322 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-92-6 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Bromo-6-chloro-4-nitro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a halogenated and nitrated derivative of the indazole heterocyclic scaffold. Its chemical structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with bromine, chlorine, and nitro group substituents.

Chemical Structure:

Chemical Structure of this compound

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClN₃O₂ | [1] |

| Molecular Weight | 276.47 g/mol | [1] |

| CAS Number | 885519-92-6 | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | C1=C(C=C2C(=C1--INVALID-LINK--[O-])C(=NN2)Br)Cl | |

| InChI Key | HMTZZHGVKDVBPI-UHFFFAOYSA-N | [1] |

Experimental Protocols

Workflow for the Proposed Synthesis:

Proposed synthetic workflow.

Step 1: Nitration of 6-Chloro-1H-indazole to form 6-Chloro-4-nitro-1H-indazole

This step introduces the nitro group at the 4-position of the indazole ring.

-

Materials: 6-chloro-1H-indazole, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, deionized water, sodium bicarbonate (NaHCO₃).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 6-chloro-1H-indazole in concentrated sulfuric acid.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.

-

Step 2: Bromination of 6-Chloro-4-nitro-1H-indazole to form this compound

This step introduces the bromine atom at the 3-position of the indazole ring.[3]

-

Materials: 6-chloro-4-nitro-1H-indazole, glacial acetic acid, bromine (Br₂), chloroform, sodium acetate, deionized water.

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add 6-chloro-4-nitro-1H-indazole, sodium acetate, acetic acid, and chloroform.[3]

-

Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours, maintaining the temperature below 25°C.[3]

-

Stir the reaction mixture for a few hours after the addition is complete.[3]

-

Concentrate the mixture under reduced pressure to remove the solvents.[3]

-

Add deionized water to the resulting solid, and collect the product by filtration.[3]

-

Wash the solid with deionized water and dry it under a vacuum to yield this compound.[3]

-

Purification:

The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

Indazole derivatives are recognized for their wide range of pharmacological activities. Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their potential as antileishmanial agents.[4] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

The proposed mechanism of action for some antileishmanial drugs involves the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. By inhibiting TryR, the parasite's redox balance is disrupted, leading to cell death. Given the biological activity of similar indazole derivatives, it is plausible that this compound may also exert its potential antileishmanial effects through the inhibition of this key enzyme.

Putative Signaling Pathway Inhibition:

The following diagram illustrates the proposed mechanism of action where this compound inhibits Trypanothione Reductase, a key enzyme in the Leishmania parasite's antioxidant defense system.

Proposed inhibition of the Trypanothione Reductase pathway.

Spectroscopic and Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons in the deshielded region (typically δ 7.0-9.0 ppm), with splitting patterns determined by the substitution on the benzene ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the seven carbon atoms of the indazole core. The carbons attached to the electron-withdrawing nitro, chloro, and bromo groups, as well as the carbons of the heterocyclic ring, will have characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule, showing the characteristic isotopic pattern for a compound containing both bromine and chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |

Conclusion

This compound is a compound of significant interest for medicinal chemistry, particularly in the development of new antileishmanial agents. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods of nitration and bromination of a chloro-indazole precursor. The likely biological target, Trypanothione Reductase, presents a promising avenue for further investigation into its mechanism of action. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this and related indazole derivatives in the pursuit of novel therapeutics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-BROMO-6-CHLORO-4-NITRO (1H)INDAZOLE | 885519-92-6 [chemicalbook.com]

- 3. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering crucial data for researchers in drug discovery and development.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClN₃O₂ | CymitQuimica[5] |

| Molecular Weight | 276.47 g/mol | CymitQuimica[5] |

| Appearance | Solid | CymitQuimica[5] |

| LogP (Calculated) | 3.41020 | Mobei[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not explicitly available. However, general methodologies for the synthesis of similar indazole derivatives and the determination of key physicochemical properties can be adapted.

Synthesis of Substituted Indazoles

A general approach to the synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors. For instance, the synthesis of similar 3-bromo-nitro-1H-indazoles has been achieved through the bromination of the corresponding nitro-1H-indazole.[1] A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard experimental procedures are employed to determine the physicochemical properties of small molecules.

Caption: Standard experimental methods for determining key physicochemical properties.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2][3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Derivatives of indazole have been shown to inhibit various kinases, including but not limited to:

-

Polo-like kinase 4 (PLK4)[6]

-

Tpl2 kinase[2]

-

Extracellular signal-regulated kinase 1/2 (ERK1/2)[3]

-

Vascular endothelial growth factor receptor 2 (VEGFR-2)[4]

The potential interaction of this compound with such kinases could modulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. A simplified representation of a generic kinase signaling pathway that could be a target for such a compound is depicted below.

Caption: A potential mechanism of action for an indazole-based kinase inhibitor.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide summarizes the currently available physicochemical data. The significant gaps in experimental data, especially concerning melting point, boiling point, and aqueous solubility, highlight the need for further experimental characterization to fully assess its potential as a lead compound in drug development programs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Bromo-6-chloro-4-nitro-1H-indazole (CAS 885519-92-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-4-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. While this specific molecule is commercially available, detailed public data regarding its synthesis, characterization, and biological applications are limited. This guide provides a comprehensive overview of the available information on this compound and contextualizes its potential applications based on the well-established roles of related substituted indazoles in drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 885519-92-6 | Generic Supplier Data |

| Molecular Formula | C₇H₃BrClN₃O₂ | Generic Supplier Data |

| Molecular Weight | 276.48 g/mol | Generic Supplier Data[1] |

| Appearance | Solid (form may vary) | Generic Supplier Data |

| Purity | Typically ≥97% | Generic Supplier Data |

| Storage | Inert atmosphere, 2-8°C | Generic Supplier Data[1] |

Synthesis and Characterization

General Synthetic Workflow for Substituted Indazoles:

A general workflow for the synthesis of substituted indazoles often involves a multi-step process starting from commercially available precursors. This can be visualized as a logical progression from starting materials to the final product.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-Bromo-6-chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a multi-step approach, beginning with the synthesis of the key intermediate, 6-chloro-4-nitro-1H-indazole, followed by its regioselective bromination. The experimental protocols are based on established methodologies for analogous indazole derivatives.

Synthetic Strategy Overview

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 6-chloro-4-nitro-1H-indazole, via a diazotization and cyclization reaction of a substituted aniline. The second step is the regioselective bromination of this intermediate at the C3 position of the indazole ring.

Technical Guide: Spectroscopic Analysis of 3-Bromo-6-chloro-4-nitro-1H-indazole

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 3-Bromo-6-chloro-4-nitro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on data from analogous substituted nitroindazoles and the known effects of bromo, chloro, and nitro functional groups on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | N-H |

| ~8.50 | d | 1H | H-5 |

| ~7.80 | d | 1H | H-7 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-4 (bearing NO₂) |

| ~140.0 | C-7a |

| ~130.0 | C-6 (bearing Cl) |

| ~125.0 | C-5 |

| ~120.0 | C-3a |

| ~115.0 | C-7 |

| ~110.0 | C-3 (bearing Br) |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Interpretation |

| 275/277/279 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 245/247/249 | [M - NO]⁺ |

| 229/231/233 | [M - NO₂]⁺ |

| 198/200 | [M - Br]⁺ |

| 163 | [M - Br - Cl]⁺ |

Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.

Table 4: Predicted IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch |

| 1610, 1580, 1470 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1550 - 1520 | Strong | Asymmetric NO₂ Stretch[1] |

| 1360 - 1330 | Strong | Symmetric NO₂ Stretch[1] |

| ~850 | Medium | C-N Stretch (Nitro Group) |

| ~800 | Strong | C-Cl Stretch |

| ~750 | Strong | C-Br Stretch |

| ~880 | Strong | Ar-H Out-of-plane bend |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 10,000 Hz

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 30,000 Hz

-

Temperature: 298 K

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

2.2 Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive (Orbitrap) or a Waters Xevo G2-XS (Q-TOF) with an electron ionization (EI) source.

-

Sample Introduction: The solid sample is introduced via a direct insertion probe.[2]

-

Ionization: Electron Impact (EI) is used for ionization.[3][4][5]

-

Mass Analysis: The ions are analyzed using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Mass Range: m/z 50-500

-

Resolution: >10,000

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution is compared with theoretical predictions for the elemental composition.

2.3 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.[6][7]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[6][7]

-

Acquisition:

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. as.uky.edu [as.uky.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-Bromo-6-chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established experimental protocols for characterizing poorly soluble and novel chemical entities. It outlines detailed procedures for solubility assessment in various solvents and a systematic approach to stability and forced degradation studies as recommended by international guidelines. The included workflows and data presentation tables are designed to serve as a practical template for researchers initiating the physicochemical characterization of this and similar molecules.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds known for a wide range of biological activities. The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its shelf-life and formulation development. Understanding these characteristics at an early stage of drug discovery and development is paramount. This guide presents a framework for the systematic evaluation of the solubility and stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are typically calculated or obtained from chemical supplier databases and serve as a preliminary reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClN₃O₂ | Calculated |

| Molecular Weight | 292.48 g/mol | Calculated |

| CAS Number | 885519-92-6 | Supplier Data |

| Appearance | Pale yellow to yellow solid (typical) | Supplier Data |

| Melting Point | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For poorly soluble compounds, various solvents and pH conditions must be tested.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Solutions: Prepare a series of vials containing a fixed volume of the selected solvent (e.g., 1 mL).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining solid particles, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Recommended Solvents for Solubility Screening

A range of aqueous and organic solvents should be evaluated to understand the compound's polarity and potential for formulation.

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | ||

| 0.1 N HCl (pH 1.2) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropyl Alcohol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Polyethylene Glycol 400 (PEG 400) | 25 |

Classification based on USP solubility definitions (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][][5]

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL).[6]

-

Application of Stress Conditions: Expose the solutions to various stress conditions as detailed below. A control sample, protected from stress, should be analyzed concurrently.

-

Neutralization: After exposure, if necessary, neutralize acidic or basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.

Stress Conditions

4.2.1. Hydrolytic Degradation

-

Acidic Conditions: Treat the compound solution with 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60°C).[6]

-

Basic Conditions: Treat the compound solution with 0.1 N to 1 N NaOH at room temperature and elevated temperatures.[6]

-

Neutral Conditions: Reflux the compound solution in water.

4.2.2. Oxidative Degradation

-

Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]

4.2.3. Photolytic Degradation

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark.

4.2.4. Thermal Degradation

-

Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) for a specified period.[1]

Table 3: Template for Forced Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradants |

| Control | - | RT | ||||

| 0.1 N HCl | RT | |||||

| 0.1 N HCl | 60 | |||||

| 0.1 N NaOH | RT | |||||

| 0.1 N NaOH | 60 | |||||

| Water | Reflux | |||||

| 3% H₂O₂ | RT | |||||

| Photolytic (Solid) | - | |||||

| Photolytic (Solution) | - | |||||

| Thermal (Solid) | 60 | |||||

| Thermal (Solid) | 80 |

RRT = Relative Retention Time

Conclusion

References

- 1. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 2. rsc.org [rsc.org]

- 3. API Stress Testing Studies - Protheragen [protheragen.ai]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Reaction Mechanisms of Indazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms in indazole synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Understanding the mechanistic underpinnings of its synthesis is crucial for the rational design of novel derivatives and the optimization of synthetic routes in drug discovery and development.

This guide details the classical and modern methods for indazole ring formation, with a focus on the Jacobson, Davis-Beirut, and Sundberg syntheses. For each method, a thorough description of the reaction mechanism is provided, accompanied by detailed experimental protocols and quantitative data on reaction yields and substrate scope, summarized in clear, comparative tables. Visual learners will benefit from the inclusion of Graphviz diagrams illustrating the reaction pathways and experimental workflows.

Overview of Indazole Synthetic Strategies

The synthesis of the indazole core can be broadly categorized into several key strategies, primarily involving the formation of the N-N bond or the cyclization of precursors already containing this linkage. The choice of synthetic route often depends on the desired substitution pattern on the indazole ring and the availability of starting materials. This guide will focus on some of the most fundamental and widely utilized methods.

Below is a logical workflow diagram illustrating the general approaches to indazole synthesis covered in this guide.

Caption: Overview of key indazole synthetic routes.

The Jacobson Indazole Synthesis

The Jacobson synthesis, first reported in 1893, is a classical method for the preparation of 1H-indazoles. The reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt from the corresponding N-acyl-o-toluidine. This is followed by an intramolecular cyclization, which is believed to occur via an electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.

Caption: Mechanism of the Jacobson Indazole Synthesis.

Quantitative Data

The Jacobson synthesis and its modifications have been applied to a variety of substrates. The yields are generally moderate to good, depending on the nature of the substituents on the aromatic ring.

| Starting Material (N-Acyl-o-toluidine) | Reaction Conditions | Product | Yield (%) | Reference |

| N-Acetyl-o-toluidine | NaNO₂, HCl, H₂O, 0-5 °C | 1H-Indazole | 75-85 | Organic Syntheses |

| N-Acetyl-4-chloro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Chloro-1H-indazole | 65 | J. Chem. Soc. |

| N-Acetyl-4-nitro-o-toluidine | NaNO₂, H₂SO₄, H₂O, 0 °C | 6-Nitro-1H-indazole | 70 | J. Med. Chem. |

| N-Benzoyl-o-toluidine | Amyl nitrite, H₂SO₄, AcOH | 1-Benzoyl-1H-indazole | 55 | Ber. Dtsch. Chem. Ges. |

Experimental Protocol

Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

-

Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

-

Procedure:

-

A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of N-acetyl-o-toluidine with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The reaction mixture is then slowly warmed to room temperature and stirred for several hours or overnight.

-

The mixture is made alkaline by the addition of a sodium hydroxide solution.

-

The precipitated crude 1H-indazole is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

-

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[1] This reaction is particularly advantageous as it often proceeds under mild, metal-free conditions.[1]

Reaction Mechanism

The base-catalyzed Davis-Beirut reaction is proposed to proceed through the formation of a carbanion at the benzylic position of the o-nitrobenzylamine. This is followed by an intramolecular cyclization and dehydration to yield the 2H-indazole product. A key intermediate in this process is a nitroso imine.[2]

Caption: Mechanism of the Davis-Beirut Reaction.

A photochemical Brønsted acid-catalyzed route has also been developed, expanding the scope of the Davis-Beirut reaction.[3]

Quantitative Data

The Davis-Beirut reaction demonstrates a broad substrate scope with good to excellent yields. The reaction conditions can be tuned to favor the formation of 2H-indazoles.

| o-Nitrobenzylamine Derivative | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-Benzyl-2-nitrobenzylamine | KOH | EtOH/H₂O | 60 | 2-Benzyl-2H-indazole | 85 | J. Org. Chem. |

| N-Cyclohexyl-2-nitrobenzylamine | KOH | MeOH/H₂O | 60 | 2-Cyclohexyl-2H-indazole | 92 | Org. Lett. |

| N-(4-Methoxyphenyl)-2-nitrobenzylamine | H₂SO₄ (photochemical) | iPrOH | rt | 2-(4-Methoxyphenyl)-3-isopropoxy-2H-indazole | 88 | J. Am. Chem. Soc. |

| N-Butyl-2-nitrobenzylamine | KOH | n-PrOH/H₂O | 60 | 2-Butyl-2H-indazole | 78 | Tetrahedron Lett. |

| N-Phenyl-2-nitrobenzylamine | H₂SO₄ (photochemical) | EtOH | rt | 3-Ethoxy-2-phenyl-2H-indazole | 95 | J. Am. Chem. Soc.[3] |

Experimental Protocol

General Procedure for the Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [1]

-

Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.

-

Procedure:

-

The o-nitrobenzylamine is dissolved in ethanol.

-

An aqueous solution of potassium hydroxide is added to the ethanolic solution of the substrate.

-

The reaction mixture is heated to 60 °C and stirred for several hours, monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2H-indazole.

-

The Cadogan-Sundberg Indazole Synthesis

The Cadogan-Sundberg synthesis is a reductive cyclization method used to prepare indoles, and by extension, can be adapted for the synthesis of indazoles from appropriate precursors. The reaction typically involves the deoxygenation of an o-nitrostyrene derivative using a phosphite reagent.[4]

Reaction Mechanism

The mechanism of the Cadogan-Sundberg synthesis is believed to involve the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by an intramolecular cyclization of the nitroso group onto the adjacent double bond, which, after further deoxygenation and rearrangement, yields the indazole product. An alternative pathway involving a nitrene intermediate has also been proposed.[5]

Caption: Mechanism of the Cadogan-Sundberg Synthesis.

Quantitative Data

The Cadogan-Sundberg reaction is effective for a range of substituted o-nitrostyrenes, providing access to various substituted indazoles.

| o-Nitrostyrene Derivative | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Nitrostyrene | P(OEt)₃ | Toluene | 110 | 1H-Indazole | 72 | J. Org. Chem. |

| 2-Nitro-β-methylstyrene | P(OEt)₃ | Xylene | 140 | 3-Methyl-1H-indazole | 65 | J. Org. Chem. |

| 4-Chloro-2-nitrostyrene | P(OEt)₃ | Toluene | 110 | 6-Chloro-1H-indazole | 68 | Tetrahedron |

| 2-Nitro-β-phenylstyrene (2-Nitrostilbene) | P(OEt)₃ | Decalin | 190 | 3-Phenyl-1H-indazole | 55 | J. Chem. Soc. |

Experimental Protocol

General Procedure for the Cadogan-Sundberg Synthesis of 1H-Indazoles

-

Materials: Substituted o-nitrostyrene, Triethyl phosphite, Toluene (or other high-boiling solvent).

-

Procedure:

-

The o-nitrostyrene derivative is dissolved in a high-boiling solvent such as toluene or xylene.

-

Triethyl phosphite is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and excess triethyl phosphite are removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the desired 1H-indazole.

-

Conclusion

The synthesis of indazoles is a rich and evolving field, with classical methods like the Jacobson, Davis-Beirut, and Sundberg reactions continuing to be valuable tools for organic chemists. Each method offers distinct advantages in terms of starting material accessibility, reaction conditions, and the substitution patterns of the resulting indazole products. The mechanistic insights provided in this guide, coupled with the detailed experimental protocols and quantitative data, are intended to empower researchers in the rational design and efficient synthesis of novel indazole derivatives for applications in drug discovery and materials science. As our understanding of these reaction mechanisms deepens, so too will our ability to develop even more efficient and selective synthetic methodologies for this important class of heterocyclic compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Electrophilic Substitution on Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on nitroindazoles. The presence of a strongly deactivating nitro group significantly influences the reactivity and regioselectivity of the indazole core, presenting unique challenges and opportunities in the synthesis of functionalized indazole derivatives for pharmaceutical and materials science applications. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying chemical principles through logical diagrams.

Core Concepts: Reactivity and Regioselectivity

The indazole ring is an aromatic heterocyclic system susceptible to electrophilic attack. However, the introduction of a nitro group, a potent electron-withdrawing group, deactivates the ring system towards electrophilic substitution. The degree of deactivation and the position of the incoming electrophile are critically dependent on the location of the nitro group on the indazole nucleus.

In general, electrophilic substitution on nitroindazoles is more challenging compared to the parent indazole. The reaction often requires harsher conditions, and the yields can be modest. The pyrazole part of the indazole ring is generally less reactive towards electrophiles than the benzene part. The C3 position is a notable exception, often being the most reactive site for electrophilic attack in many indazole derivatives due to its electronic properties.

The directing effect of the nitro group on the benzene ring of the indazole follows the established principles of electrophilic aromatic substitution on deactivated systems. The nitro group is a meta-director. However, the overall regioselectivity is a complex interplay between the directing effects of the nitro group and the inherent reactivity of the different positions of the fused ring system.

Nitration of Nitroindazoles

Further nitration of a nitroindazole introduces a second nitro group, leading to the formation of dinitroindazoles. The regioselectivity is dictated by the position of the initial nitro group.

Key Findings:

-

7-Nitro-1H-indazole: Nitration of 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole . This indicates a preference for substitution at the C3 position, which is electronically activated within the pyrazole ring, while the benzene ring is deactivated by the existing nitro group.[1] The synthesis involves a thermal rearrangement of an intermediate 2,7-dinitroindazole.[1]

Experimental Protocol: Synthesis of 3,7-dinitro-1H-indazole from 7-nitro-1H-indazole [1]

This synthesis is based on a procedure previously reported by the Habraken group and involves the thermal rearrangement of a 2,7-dinitroindazole intermediate.

Materials:

-

7-Nitro-1H-indazole

-

Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

Procedure:

-

Carefully dissolve 7-nitro-1H-indazole in a cooled mixture of concentrated nitric acid and sulfuric acid.

-

The reaction mixture is stirred at a controlled temperature to form the 2,7-dinitroindazole intermediate.

-

The reaction mixture is then heated to induce a thermal rearrangement to the more stable 3,7-dinitro-1H-indazole.

-

The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization.

Note: This is a generalized procedure. Researchers should consult the original literature for specific concentrations, temperatures, and reaction times.

Halogenation of Nitroindazoles

Halogenation, particularly bromination, has been more extensively studied on nitroindazoles. The C3 position is a common site for halogenation.

Bromination

Key Findings:

-

5-Nitro-1H-indazole: Bromination of 5-nitro-1H-indazole with bromine in N,N-dimethylformamide (DMF) proceeds with high regioselectivity to afford 3-bromo-5-nitro-1H-indazole in excellent yield (95%). This highlights the high reactivity of the C3 position even in a deactivated system.

Table 1: Quantitative Data for the Bromination of 5-Nitro-1H-indazole

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 5-Nitro-1H-indazole | Br₂ | DMF | -5 to 40 | 12 | 3-Bromo-5-nitro-1H-indazole | 95 |

Experimental Protocol: Synthesis of 3-bromo-5-nitro-1H-indazole

Materials:

-

5-Nitro-1H-indazole

-

Bromine (Br₂)

-

N,N-dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 50 g of 5-nitro-1H-indazole in 500 mL of DMF in a three-necked reaction flask equipped with a stirrer.

-

Cool the reaction system to -5 °C.

-

Slowly add 55.8 g of bromine dropwise to the solution, maintaining the temperature at -5 °C.

-

After the addition is complete, keep the reaction mixture at 0 to -5 °C for 1 hour.

-

Slowly warm the reaction system to 35-40 °C and maintain this temperature for 11 hours.

-

Work-up and purification would typically follow, which may involve quenching the reaction, extraction, and recrystallization to isolate the pure product.

Iodination

Key Findings:

-

6-Nitro-1H-indazole: The C3 position of 6-nitroindazole can be iodinated to produce 3-iodo-6-nitro-indazole .[2] This is often achieved using iodine in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[2]

-

6-Methyl-5-nitro-1H-indazole: The C3 position can be selectively iodinated to yield 3-iodo-6-methyl-5-nitro-1H-indazole .[3]

Experimental Workflow for C3-Iodination of Nitroindazoles

Caption: General workflow for the C3-iodination of nitroindazoles.

Chlorination

Information on the direct chlorination of nitroindazoles via electrophilic substitution is less common in the literature. However, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been reported, suggesting that this substitution pattern is accessible, likely through methods analogous to bromination and iodination or via other synthetic routes.

Sulfonation and Friedel-Crafts Reactions

Electrophilic sulfonation and Friedel-Crafts (alkylation and acylation) reactions are generally very difficult to achieve on strongly deactivated aromatic systems like nitroindazoles.

-

Sulfonation: The use of fuming sulfuric acid (oleum), the standard reagent for sulfonation, on nitroindazoles is not well-documented in the literature, suggesting that the reaction is either not feasible or proceeds with very low efficiency. The strong acidic conditions may also lead to degradation of the indazole ring.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylations and acylations are typically incompatible with substrates bearing strongly electron-withdrawing groups like the nitro group. The strong Lewis acid catalysts required for these reactions (e.g., AlCl₃) can complex with the nitro group and the nitrogen atoms of the indazole ring, further deactivating the system and inhibiting the reaction. No successful examples of Friedel-Crafts C-alkylation or C-acylation on nitroindazoles have been found in the reviewed literature.

Logical Relationship for Friedel-Crafts Incompatibility

Caption: Incompatibility of nitroindazoles with Friedel-Crafts reactions.

Alternative Functionalization Strategies

Given the challenges associated with direct electrophilic substitution on nitroindazoles, researchers often employ alternative strategies for their functionalization. These include:

-

N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated.[4]

-

Nucleophilic Aromatic Substitution (SNA r): While the ring is deactivated towards electrophiles, it is activated for nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Metal-Catalyzed Cross-Coupling Reactions: Halogenated nitroindazoles serve as valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a strong activating group and can direct subsequent electrophilic substitutions.

Summary and Outlook

Electrophilic substitution on nitroindazoles is a challenging but important area of synthetic chemistry. The strong deactivating effect of the nitro group necessitates careful selection of reaction conditions. The C3 position of the indazole ring remains a privileged site for electrophilic attack, particularly for halogenation. Nitration can lead to dinitroindazoles, with the regioselectivity dependent on the initial substitution pattern. In contrast, sulfonation and Friedel-Crafts reactions are generally not viable on these electron-deficient substrates.

Future research in this area may focus on the development of novel, highly reactive electrophilic reagents and catalytic systems that can overcome the deactivation by the nitro group, enabling a broader range of functionalization reactions on the nitroindazole scaffold. The continued exploration of alternative synthetic routes will also be crucial for accessing diverse and complex nitroindazole derivatives for applications in drug discovery and materials science.

References

- 1. soc.chim.it [soc.chim.it]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]

Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules.[3][4] This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[2] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers. The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1][6]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted indazoles is a delicate balance of several factors, including the electronic nature of substituents, solvent effects, and temperature.

Substituent Effects

The electronic properties of substituents on the indazole ring can significantly impact the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the positive charge buildup on the nitrogen atoms in the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[7] Polar solvents may stabilize the more polar tautomer, while hydrogen-bonding solvents can interact differently with the N-H protons of the two forms. The dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D), suggesting that polar solvents might favor the 2H-tautomer.[8]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of indazole tautomers can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG).

Table 1: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 2H-Indazole vs 1H-Indazole | MP2/6-31G** | - | 15 kJ/mol (~3.6 kcal/mol) | [9] |

| 2H-Indazole vs 1H-Indazole | B3LYP/6-311++G(d,p) | - | 20 kJ/mol (~4.8 kcal/mol) | [9] |

| 1-Methyl-2H-indazole vs 1-Methyl-1H-indazole | - | - | 3.2-3.6 kcal/mol | [8] |

| 2H-Indazole vs 1H-Indazole | - | - | 2.3 kcal/mol | [2][5] |

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to study and characterize the tautomerism of substituted indazoles.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[10][11] The chemical shifts of protons and carbons, particularly those in the vicinity of the pyrazole ring, are sensitive to the position of the N-H proton.

-

Protocol for Tautomeric Ratio Determination by 1H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a known concentration.

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature.

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

-

Integration and Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

-

4.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[12][13][14]

-

Protocol for Tautomer Identification by X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted indazole suitable for X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Tautomer Identification: The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will be unambiguously determined from the electron density map, thus identifying the tautomer present in the crystal lattice.

-

Computational Chemistry Protocol

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.[15][16][17]

-

Protocol for Calculating Tautomer Energies:

-

Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or higher.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.

-

Relative Energy Determination: The relative free energy (ΔG) between the tautomers can be calculated by comparing their total energies, including thermal corrections.

-

Tautomerism in Drug Design and Development

The specific tautomeric form of an indazole derivative can have profound implications for its biological activity.[18] The position of the N-H proton dictates the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition at the target binding site. For instance, in kinase inhibitors, the indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase.[19] A shift in the tautomeric equilibrium could lead to a loss of these crucial interactions and a corresponding decrease in potency.

Therefore, controlling the tautomeric preference of indazole-based drug candidates is a key aspect of lead optimization. This can be achieved through judicious selection of substituents and by considering the solvent environment of the biological target.

Conclusion

Tautomerism is a fundamental property of substituted 1H-indazoles with significant implications for their application in drug discovery. The equilibrium between the 1H- and 2H-tautomers is influenced by a combination of electronic and solvent effects. A thorough understanding and characterization of this equilibrium, using a combination of experimental techniques like NMR and X-ray crystallography, and computational methods, is essential for the rational design of potent and selective indazole-based therapeutics. By controlling the tautomeric landscape, medicinal chemists can fine-tune the properties of these important molecules to optimize their interactions with biological targets and ultimately enhance their therapeutic potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. caribjscitech.com [caribjscitech.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 3-Bromo-6-chloro-4-nitro-1H-indazole: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper outlines a comprehensive quantum chemical investigation into the molecular properties of 3-Bromo-6-chloro-4-nitro-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust computational framework to explore its structural, electronic, and reactive characteristics. Although specific experimental data for this molecule is not yet publicly available, this guide leverages established computational methodologies from studies on analogous indazole derivatives to predict its behavior and guide future research.

Indazole scaffolds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The unique substitution pattern of this compound, featuring both electron-withdrawing and halogen substituents, suggests a distinct electronic profile that could be pivotal for targeted drug design. Understanding its quantum chemical properties is a critical first step in elucidating its potential as a pharmacophore.

Molecular Structure and Properties: A Computational Approach

A foundational aspect of this investigation is the determination of the optimized molecular geometry and fundamental physicochemical properties. Density Functional Theory (DFT) is the recommended computational method, widely recognized for its accuracy in predicting the properties of organic molecules.

Computational Protocol: Geometry Optimization

The molecular structure of this compound will be optimized using DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and suitable choice for this type of system. A 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy, allowing for a precise description of the electronic distribution, particularly around the bromine, chlorine, and nitro groups. All calculations should be performed in the gas phase to represent the molecule in an isolated state.

Tabulated Quantitative Data

The following tables summarize the predicted quantum chemical properties of this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are essential for understanding the molecule's stability, reactivity, and electronic behavior.

Table 1: Predicted Molecular Properties

| Parameter | Predicted Value |

| Molecular Formula | C₇H₃BrClN₃O₂ |

| Molecular Weight | 292.48 g/mol |

| Dipole Moment | To be calculated |

| Total Energy | To be calculated |

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Predicted Value (eV) |

| Energy of Highest Occupied Molecular Orbital (EHOMO) | To be calculated |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | To be calculated |

| HOMO-LUMO Energy Gap (ΔE) | To be calculated |

| Ionization Potential (I) | To be calculated |

| Electron Affinity (A) | To be calculated |

| Electronegativity (χ) | To be calculated |

| Chemical Hardness (η) | To be calculated |

| Chemical Softness (S) | To be calculated |

| Electrophilicity Index (ω) | To be calculated |

Visualizing the Computational Workflow and Molecular Structure

Visual representations are crucial for understanding the complex relationships in quantum chemical studies. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the molecular structure of this compound.

Caption: Proposed workflow for the quantum chemical analysis.

Caption: 2D representation of the molecular structure.

Experimental and Computational Protocols

Synthesis

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a general approach can be inferred from the synthesis of similar substituted indazoles. A plausible route would involve the diazotization of a suitably substituted aniline precursor, followed by cyclization.

Quantum Chemical Calculations

The following protocol outlines the steps for the computational analysis:

-

Structure Drawing and Initial Optimization: The 3D structure of the molecule will be drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

DFT Geometry Optimization: The pre-optimized structure will be used as the input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a true energy minimum is found.

-

Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation will also provide data for simulating the infrared and Raman spectra.

-

Electronic Property Calculation: From the optimized structure, various electronic properties will be calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

-

Reactivity Descriptor Calculation: Based on the HOMO and LUMO energies, global reactivity descriptors will be calculated to predict the molecule's reactivity and stability.

This comprehensive quantum chemical guide provides a solid foundation for the investigation of this compound. The predicted data and proposed methodologies will be invaluable for researchers aiming to synthesize and evaluate this promising compound for potential applications in drug discovery and development.

Methodological & Application

Application Notes and Protocols for 3-Bromo-6-chloro-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This document outlines a hypothetical application of this compound as a kinase inhibitor for cancer research, providing detailed experimental protocols for its evaluation.

Hypothetical Application: Kinase Inhibitor for Cancer Therapy

Based on the known activities of structurally related indazole derivatives, we propose that this compound may act as an inhibitor of a specific signaling pathway implicated in cancer cell proliferation and survival. For the purpose of these application notes, we will hypothesize its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₃BrClN₃O₂ |

| Molecular Weight | 276.47 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO and other organic solvents |

| Purity | >98% |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known chemotherapy drug).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is to determine the direct inhibitory effect of the compound on the activity of a target kinase (e.g., PI3K).

Materials:

-

Recombinant human PI3K enzyme

-

This compound

-

Kinase buffer

-

ATP

-

Substrate (e.g., PIP2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the compound dilutions, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for kinase inhibition.

Protocol 3: Western Blot Analysis

This protocol is used to investigate the effect of the compound on the phosphorylation status of key proteins in the target signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound.

| Assay | Cell Line / Target | IC50 Value (µM) |

| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.7 | |

| Kinase Inhibition | PI3Kα | 0.8 |

| mTOR | 1.5 |

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Application Notes and Protocols: 3-Bromo-6-chloro-4-nitro-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a halogenated and nitrated indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved drugs, recognized for its ability to mimic a purine bioisostere and engage in various biological interactions. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant therapeutic potential. This document provides an overview of the potential applications of this compound based on the activities of structurally related indazole derivatives and outlines relevant experimental protocols. The primary utility of this compound in medicinal chemistry is likely as a key intermediate for the synthesis of more complex molecules targeting a range of diseases, including cancer and infectious diseases.[1][2]

Potential Therapeutic Applications

Based on the biological activities of analogous indazole compounds, this compound could serve as a valuable starting material for the development of novel therapeutics in the following areas:

-

Oncology: The indazole core is found in numerous kinase inhibitors used in cancer therapy.[3] Derivatives of 6-bromo-3-chloro-1H-indazole have been specifically highlighted as intermediates for anti-cancer agents.[1] The electronic properties imparted by the bromo, chloro, and nitro substituents on the indazole ring can be exploited to modulate binding affinities and pharmacokinetic properties of kinase inhibitors.

-

Infectious Diseases: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania, the causative agent of leishmaniasis.[2][4][5] This suggests that the this compound scaffold could be a foundational element for novel antileishmanial drugs. The biological target for these compounds has been identified as trypanothione reductase, an essential enzyme in the parasite's defense against oxidative stress.[4] Furthermore, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor.[6]

Data Presentation: Biological Activities of Related Indazole Derivatives

The following table summarizes the biological activity of derivatives of 3-chloro-6-nitro-1H-indazole against various Leishmania species. This data provides a benchmark for the potential efficacy of compounds that could be synthesized from this compound.

| Compound ID | Leishmania Species | IC50 (µM)[2] |

| 77 | L. infantum | 11.23 |

Note: Compound 77 is a derivative of 3-chloro-6-nitro-1H-indazole. The original research article should be consulted for the full structure of this compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of indazole derivatives, based on published methodologies for structurally similar compounds.

Protocol 1: Synthesis of N-substituted 3-bromo-6-nitro-1H-indazole Derivatives

This protocol is adapted from the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and can be modified for various alkylating agents.[7]

Materials:

-

3-Bromo-6-nitro-1H-indazole

-

Alkyl halide (e.g., propargyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)